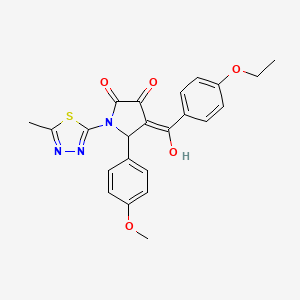![molecular formula C16H12N2O7 B11636755 (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11636755.png)
(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexanone core with two nitrofuran groups attached via methylene linkages. The presence of nitrofuran moieties imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with 5-nitrofuraldehyde. The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via a double aldol condensation mechanism, resulting in the formation of the desired product.
-
Step 1: Preparation of 5-nitrofuraldehyde
- 5-nitrofuraldehyde can be synthesized from furfural through nitration using a mixture of nitric acid and sulfuric acid.
-
Step 2: Condensation Reaction
- Cyclohexanone is mixed with 5-nitrofuraldehyde in the presence of a base (e.g., NaOH) in an appropriate solvent such as ethanol.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
-
Reduction
- The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methylene linkages, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Substitution
- The nitrofuran moieties can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium dithionite, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Oxidized derivatives at the methylene linkages.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one is used as a precursor for synthesizing other complex molecules
Biology
The compound’s biological activity, particularly its antimicrobial properties, makes it a valuable tool in biological research. It is studied for its effects on various microorganisms and its potential use as an antibacterial or antifungal agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The presence of nitrofuran groups suggests possible use in developing drugs for treating bacterial infections. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The exact mechanism of action of (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one is not fully understood. it is believed to involve the interaction of the nitrofuran moieties with biological targets. The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nitrofurantoin
- Nitrofurazone
- Furazolidone
Comparison
Compared to similar compounds, (2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one exhibits unique structural features, such as the cyclohexanone core and the specific positioning of the nitrofuran groups. These differences may contribute to its distinct chemical reactivity and biological activity. While nitrofurantoin and nitrofurazone are well-known for their antimicrobial properties, the unique structure of this compound offers potential for novel applications and enhanced efficacy in certain contexts .
Eigenschaften
Molekularformel |
C16H12N2O7 |
|---|---|
Molekulargewicht |
344.27 g/mol |
IUPAC-Name |
(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C16H12N2O7/c19-16-10(8-12-4-6-14(24-12)17(20)21)2-1-3-11(16)9-13-5-7-15(25-13)18(22)23/h4-9H,1-3H2/b10-8+,11-9+ |
InChI-Schlüssel |
LRTHCMHYZDMXSG-GFULKKFKSA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C1 |
Kanonische SMILES |
C1CC(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636686.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11636703.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636704.png)
![2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11636707.png)
![4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B11636715.png)
![2-[(2-Methylpropyl)sulfanyl]butanedioic acid](/img/structure/B11636717.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11636727.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636747.png)
![3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11636749.png)
![9-Bromo-5-(4-tert-butylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636756.png)
![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11636760.png)
